molecular formula C4H3N5OS B1487016 8-Azathioxanthine CAS No. 31571-52-5

8-Azathioxanthine

Cat. No.: B1487016
CAS No.: 31571-52-5
M. Wt: 169.17 g/mol
InChI Key: YLORBLDFYRRZLA-UHFFFAOYSA-N
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Description

8-Azathioxanthine (CAS: 31571-52-5) is a heterocyclic compound derived from xanthine, where the nitrogen atom replaces the carbon at the 8-position, and a thio (sulfur) group substitutes the oxygen at the 6-position. This structural modification significantly alters its chemical reactivity and biological activity compared to xanthine derivatives.

Properties

CAS No.

31571-52-5

Molecular Formula

C4H3N5OS

Molecular Weight

169.17 g/mol

IUPAC Name

5-sulfanylidene-2,4-dihydrotriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C4H3N5OS/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)

InChI Key

YLORBLDFYRRZLA-UHFFFAOYSA-N

SMILES

C12=NNN=C1NC(=S)NC2=O

Canonical SMILES

C12=NNN=C1NC(=S)NC2=O

Other CAS No.

31571-52-5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Thio vs. Oxo Groups : The 6-thio group in 8-Azathioxanthine increases its nucleophilicity compared to the 6-oxo group in 8-azaxanthine, making it more reactive in substitution reactions .
  • Synthetic Challenges : 8-Azaxanthine requires controlled conditions to avoid decomposition, whereas this compound’s synthesis demands specialized reagents like P₂S₅ .
Metal Binding Properties
  • 8-Azaguanine Derivatives : Exhibit strong coordination with transition metals, as shown in crystallographic studies (Table II in ).

Stability and Decomposition

  • 8-Azaxanthine : Decomposes under prolonged heating or acidic conditions due to its labile 6-oxo group .
  • This compound : More stable under similar conditions, attributed to the stronger C–S bond compared to C–O .

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